molecular formula C13H20N2 B11779196 (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Cat. No.: B11779196
M. Wt: 204.31 g/mol
InChI Key: SOQOZRXCAGUQLI-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a chiral amine compound that features a phenyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine typically involves the reaction of a phenyl-substituted ethanamine with a pyrrolidine derivative. One common method involves the reductive amination of phenylacetaldehyde with (S)-pyrrolidine-2-carboxylic acid, using a reducing agent such as sodium cyanoborohydride . The reaction is carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetone, while reduction could produce various secondary amines .

Scientific Research Applications

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is unique due to its specific combination of a phenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

2-phenyl-N-[[(2S)-pyrrolidin-2-yl]methyl]ethanamine

InChI

InChI=1S/C13H20N2/c1-2-5-12(6-3-1)8-10-14-11-13-7-4-9-15-13/h1-3,5-6,13-15H,4,7-11H2/t13-/m0/s1

InChI Key

SOQOZRXCAGUQLI-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@H](NC1)CNCCC2=CC=CC=C2

Canonical SMILES

C1CC(NC1)CNCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.